BenchChemオンラインストアへようこそ!

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship Scaffold-Based Drug Design

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1203069-68-4, molecular formula C₁₇H₁₈N₄O₃S₂, MW 390.48 g/mol) is a synthetic heterocyclic compound belonging to the thiadiazole-thiazole carboxamide hybrid class. Its structure integrates a 2,5-dimethoxyphenyl-substituted thiazole ring linked via a carboxamide bridge to a 4-propyl-1,2,3-thiadiazole moiety.

Molecular Formula C17H18N4O3S2
Molecular Weight 390.48
CAS No. 1203069-68-4
Cat. No. B2694737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
CAS1203069-68-4
Molecular FormulaC17H18N4O3S2
Molecular Weight390.48
Structural Identifiers
SMILESCCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C17H18N4O3S2/c1-4-5-12-15(26-21-20-12)16(22)19-17-18-13(9-25-17)11-8-10(23-2)6-7-14(11)24-3/h6-9H,4-5H2,1-3H3,(H,18,19,22)
InChIKeyLRTXYHJHTFXKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Rationale for N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1203069-68-4)


N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1203069-68-4, molecular formula C₁₇H₁₈N₄O₃S₂, MW 390.48 g/mol) is a synthetic heterocyclic compound belonging to the thiadiazole-thiazole carboxamide hybrid class . Its structure integrates a 2,5-dimethoxyphenyl-substituted thiazole ring linked via a carboxamide bridge to a 4-propyl-1,2,3-thiadiazole moiety. This scaffold is associated with diverse biological activities, including anticancer [1], antimicrobial , and kinase inhibitory properties [2]. The compound is available from multiple specialty chemical suppliers at reported purities of ≥95% for non-human research applications. However, at the time of this assessment, no peer-reviewed primary research article or patent was identified that directly reports original quantitative biological data for this specific compound. The evidence profile below relies on structural class-level inference and SAR trends derived from closely related thiadiazole-thiazole hybrid series.

Why Generic Substitution of 1,2,3-Thiadiazole-Thiazole Carboxamides Is Not Supported: The Case for Compound 1203069-68-4


Despite sharing a common thiadiazole-thiazole carboxamide core, subtle structural variations within this class produce large differences in biological activity, target engagement, and physicochemical properties. Published SAR studies demonstrate that the substituent at the 4-position of the 1,2,3-thiadiazole ring (methyl, ethyl, propyl, phenyl, or substituted phenyl) substantially modulates anticancer potency, with IC₅₀ shifts exceeding 10-fold across structurally similar analogs . Likewise, the phenyl substitution pattern on the thiazole ring (e.g., 2,5-dimethoxy vs. 4-methoxy vs. 4-chloro) determines in vitro cytotoxicity profiles against cancer cell lines [1]. Interchanging compounds within this class without empirical verification of each analog's specific activity is therefore scientifically unjustified. The 2,5-dimethoxyphenyl group and 4-propyl chain of CAS 1203069-68-4 define a unique combination that cannot be assumed equivalent to any other member of the series.

Comparator-Based Evidence Guide: CAS 1203069-68-4 vs. Structural Analogs and Class Benchmarks


Structural Differentiation via 2,5-Dimethoxyphenyl and 4-Propyl Substituent Combination

CAS 1203069-68-4 possesses a unique combination of a 2,5-dimethoxyphenyl group on the thiazole ring (position 4) and a propyl chain on the 1,2,3-thiadiazole ring (position 4), connected via a carboxamide linker . In comparator series, the 2,5-dimethoxyphenyl substitution pattern is specifically associated with tubulin polymerization inhibition and antiproliferative effects, unlike the 3,4-dimethoxy or 4-methoxy analogs that show different target engagement profiles [1]. Among 4-substituted 1,2,3-thiadiazole carboxamides, the propyl chain is reported to confer superior metabolic stability relative to benzyl-substituted analogs, based on comparative cell-based assays .

Medicinal Chemistry Structure-Activity Relationship Scaffold-Based Drug Design

Anticancer Activity Potential: Class-Level Potency Range vs. Standard Chemotherapeutics

While no direct IC₅₀ data for CAS 1203069-68-4 are available in the peer-reviewed literature, structurally analogous thiadiazole-thiazole carboxamide hybrids have demonstrated potent anticancer activity. In a representative series, thiadiazole-thiazole hybrids showed IC₅₀ values ranging from 0.69 ± 0.41 µM to 1.82 ± 0.94 µM against HepG2 liver cancer cells, comparing favorably with doxorubicin (IC₅₀ = 0.72 ± 0.52 µM) [1]. Another series of 1,2,4-thiadiazole-thiazole-pyridine amide derivatives exhibited IC₅₀ values from 0.11 ± 0.051 µM to 7.42 ± 5.89 µM across MCF-7, A549, Col-205, and A2780 cell lines, with the most potent compounds (10a-10d) exceeding etoposide as positive control [2]. CAS 1203069-68-4, as a 1,2,3-thiadiazole (vs. 1,3,4- or 1,2,4-) variant, may exhibit distinct target selectivity based on regioisomeric differences in the thiadiazole ring.

Anticancer Drug Discovery Cytotoxicity Assay Thiadiazole-Thiazole Hybrids

Reported Biological Activity Profile: Anticancer, Antimicrobial, and Antileishmanial Potential (Vendor-Reported Summary)

Vendor-compiled biological activity summaries indicate that CAS 1203069-68-4 and its close analogs have been investigated for anticancer, antimicrobial, antileishmanial, and antiviral activities . In anticancer contexts, related thiadiazole derivatives have been reported to reduce cell viability in LoVo and MCF-7 cancer cell lines at concentrations as low as 200 µM, with proposed mechanisms involving CDK9 and STAT3 pathway inhibition, cell cycle arrest, and apoptosis induction . Antimicrobial testing of structurally similar compounds yielded MIC values reportedly lower than standard antibiotics against Gram-positive, Gram-negative, and fungal strains . Antileishmanial activity was assessed against Leishmania major promastigotes using glucantime as a reference drug . The propyl chain modification is hypothesized to enhance membrane permeability compared to shorter alkyl-chain analogs .

Biological Activity Profiling Multi-Target Activity In Vitro Screening

Physicochemical Property Profile: Predicted Drug-Likeness and Membrane Permeability

The 2,5-dimethoxyphenyl group enhances electron density on the thiazole ring, potentially facilitating π-π stacking interactions with aromatic residues in biological targets, while the propyl chain at the thiadiazole 4-position modulates lipophilicity to predicted cLogP values of approximately 3.2, which falls within the optimal range (1-5) for membrane permeability according to Lipinski's Rule of Five . In contrast, the 4-methyl analog (MW ~303-340 g/mol, cLogP ~2.5) is less lipophilic, while 4-phenyl-substituted variants (cLogP >4.0) may exceed optimal permeability thresholds. The molecular weight (390.48 g/mol) also lies within drug-like space (MW <500), with 95% purity reported by multiple vendors .

ADME Prediction Drug-Likeness Lipophilicity

Vendor Availability and Purity: Multi-Supplier Commercial Access at Research Grade

CAS 1203069-68-4 is commercially available from at least three specialty chemical suppliers (BenchChem, VulcanChem, EvitaChem) at research-grade purity (typically 95%) . This multi-vendor availability provides procurement flexibility and competitive pricing. In contrast, several structurally related analogs with different substitution patterns (e.g., 4-ethyl, 4-methyl, 4-phenyl variants) may be available from only a single supplier or require custom synthesis, which increases lead time and cost . The compound is listed in multiple screening compound libraries, suggesting its utility in medium- to high-throughput screening campaigns.

Chemical Procurement Research Compound Supply Purity Specification

Recommended Research and Procurement Scenarios for CAS 1203069-68-4


Anticancer Phenotypic Screening and Lead Identification Programs

CAS 1203069-68-4 is best deployed as a structurally diverse member of a thiadiazole-thiazole hybrid screening library in anticancer phenotypic screening campaigns. Given the demonstrated potency of structurally related hybrids (IC₅₀ values as low as 0.11-0.69 µM against HepG2, MCF-7, and A549 cell lines) [1][2], this compound should be prioritized for empirical IC₅₀ determination across the user's specific cancer cell line panel. The 2,5-dimethoxyphenyl substituent is associated with tubulin polymerization inhibition in related series [3], making tubulin-targeting mechanistic follow-up a rational secondary assay.

Structure-Activity Relationship (SAR) Expansion Around the 4-Propyl-1,2,3-Thiadiazole Core

Researchers investigating the SAR of 4-alkyl-1,2,3-thiadiazole-5-carboxamides should procure this compound as the n-propyl reference point in an alkyl chain length series (methyl, ethyl, propyl, butyl). The propyl chain is hypothesized to offer an intermediate lipophilicity profile (cLogP ~3.2) that balances membrane permeability with aqueous solubility [1]. Direct comparison with the 4-methyl analog (cLogP ~2.5) and 4-ethyl analog can quantify the contribution of chain length to cellular activity and metabolic stability, enabling rational optimization of this parameter.

Multi-Target Bioactivity Profiling in Infectious Disease Research

Vendor-compiled data suggest that structurally related thiadiazole-thiazole carboxamides possess antibacterial, antifungal, and antileishmanial activities [1]. CAS 1203069-68-4 is suitable as a starting point for multi-target anti-infective screening, particularly if the user's objective is to identify compounds with broad-spectrum activity rather than single-target selectivity. Comparative MIC determination against standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) would establish whether the 2,5-dimethoxyphenyl substitution pattern confers any advantage over other phenyl substitution patterns for antimicrobial applications.

Chemical Probe Development for Kinase Inhibition Studies

The thiadiazole-thiazole carboxamide scaffold has been validated as a privileged structure for kinase inhibition, particularly against c-Met (IC₅₀ values of 15.62-56.64 nM for optimized derivatives) [1]. CAS 1203069-68-4 can serve as an early-generation analog for kinase selectivity panel screening to determine whether the 2,5-dimethoxyphenyl + 4-propyl combination biases target engagement toward specific kinase families. Subsequent medicinal chemistry optimization, guided by the resulting selectivity profile, could yield more potent and selective chemical probes.

Quote Request

Request a Quote for N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.